molecular formula C18H23NO2 B1389243 N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine CAS No. 1040690-36-5

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine

Cat. No.: B1389243
CAS No.: 1040690-36-5
M. Wt: 285.4 g/mol
InChI Key: GOELAECIDCMZCB-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine is a chiral amine compound of interest in advanced chemical and pharmaceutical research. Its molecular structure, which incorporates a 1-phenylethylamine (α-PEA) moiety, makes it a valuable building block and potential chiral auxiliary or ligand in asymmetric synthesis . The 1-phenylethylamine group is a well-established, privileged chiral inducer frequently used in the synthesis of enantiomerically pure products, including active pharmaceutical ingredients and natural products . Researchers may employ this compound in the development of chiral catalysts or for the resolution of racemic mixtures, leveraging its stereocenters to achieve high diastereoselectivity . Furthermore, as a derivative of the phenethylamine structural class, it holds relevance in medicinal chemistry exploration, as this motif is prevalent in compounds that interact with a wide range of biological targets, such as neurotransmitter receptors . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(21-18-12-8-7-11-17(18)20-3)13-19-15(2)16-9-5-4-6-10-16/h4-12,14-15,19H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOELAECIDCMZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 1-phenylethylamine.

    Formation of Intermediate: 2-Methoxyphenol is reacted with 1-bromo-2-propanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyphenoxy)propanol.

    Amine Formation: The intermediate 2-(2-methoxyphenoxy)propanol is then reacted with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs share the N-(1-phenylethyl)amine core but differ in substituents on the second nitrogen atom. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-(4-Methoxyphenyl)-N-(1-phenylethyl)amine C₁₅H₁₇NO 227.30 4-Methoxyphenyl group Increased lipophilicity due to methoxy group; potential CNS activity
3-Methyl-N-(1-phenylethyl)cyclopentan-1-amine C₁₄H₂₁N 203.33 Cyclopentyl group Enhanced rigidity; possible metabolic stability
N-[2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethyl]-n-propylamine C₁₈H₂₀F₃N 307.36 Trifluoromethyl group Improved metabolic resistance; fluorinated substituents enhance bioavailability
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 163.23 Simple alkyl chain Known stimulant; shorter chain reduces steric hindrance
Key Observations:
  • Lipophilicity: The methoxy group in N-(4-methoxyphenyl)-N-(1-phenylethyl)amine increases logP (~3.94) compared to non-substituted analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorinated analogs (e.g., trifluoromethyl derivatives) resist oxidative metabolism, extending half-life .
  • Steric Effects : Bulky substituents (e.g., cyclopentyl) may restrict conformational flexibility, altering receptor binding .

Pharmacological and Physicochemical Properties

  • Phenpromethamine (N-Methyl-2-phenylpropan-1-amine): Exhibits stimulant effects via norepinephrine/dopamine reuptake inhibition. The simpler structure (MW = 163.23 g/mol) contrasts with the target compound’s larger substituents, which may modulate receptor affinity or selectivity .
  • N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine : A nitro-containing analog (CAS 130634-09-2) demonstrates how electron-withdrawing groups affect solubility and toxicity, though nitro groups are less common in the target compound’s class .

Biological Activity

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H23_{23}NO
  • Molecular Weight : 285.34 g/mol

This compound features a methoxy group, a phenoxy moiety, and an ethylamine structure, contributing to its diverse biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of specific receptors and enzymes. It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing pathways related to serotonin and dopamine signaling.

Potential Targets:

  • Serotonin Receptors : The compound may act as an agonist or antagonist at various serotonin receptor subtypes.
  • Dopamine Receptors : Interaction with dopamine receptors could influence mood regulation and psychotropic effects.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound, including its pharmacological potential and therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeFindings
Neurotransmitter ModulationExhibits potential agonistic activity at serotonin receptors .
Antidepressant EffectsDemonstrated efficacy in animal models for depression .
Antinociceptive PropertiesShown to reduce pain responses in preclinical studies .
CytotoxicityLimited cytotoxic effects observed in certain cancer cell lines .

Case Studies

  • Antidepressant Activity :
    A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.
  • Pain Management :
    In a preclinical trial assessing antinociceptive properties, the compound was found to significantly alleviate pain in models of inflammatory pain. The mechanism was attributed to its interaction with pain-related pathways, possibly involving serotoninergic systems.
  • Cytotoxicity Evaluation :
    Research involving various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. Notably, it showed promising results against leukemia cell lines, warranting further investigation into its potential as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or reductive amination, using precursors like 2-(2-methoxyphenoxy)propyl halides and phenylethylamine derivatives. Purity validation relies on 1H/13C NMR to confirm structural integrity (e.g., methoxy group shifts at δ 3.7–3.9 ppm) and HRMS to verify molecular weight accuracy (e.g., [M+H]+ calculated vs. observed values within ±2 ppm). Recrystallization or column chromatography is used for purification, with purity thresholds >95% required for pharmacological studies .

Q. How is the compound’s stereochemistry resolved, and what techniques confirm its configuration?

Chiral chromatography (e.g., Chiralpak® columns) or enantioselective synthesis using chiral auxiliaries resolves stereoisomers. Circular Dichroism (CD) or X-ray crystallography (if crystals are obtainable) confirms absolute configuration. For example, methoxyphenoxy substituents exhibit distinct NOE correlations in 2D-NMR to differentiate diastereomers .

Q. What preliminary biological screening models are used to assess its activity?

In vitro assays targeting serotonin (5-HT) or adrenergic receptors are common due to structural similarity to known modulators. Radioligand binding assays (e.g., 5-HT2C receptor displacement using [3H]mesulergine) quantify affinity (Ki values). Functional selectivity is tested via cAMP accumulation or calcium flux assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, alkyl chain length) impact functional selectivity at serotonin receptors?

Methoxy groups at the 2-position enhance 5-HT2C receptor affinity by stabilizing aromatic stacking interactions. Extending the propyl chain reduces selectivity due to steric clashes in the receptor’s orthosteric pocket. Molecular docking (using AutoDock Vina) and alanine-scanning mutagenesis of receptor residues (e.g., Ser5.46) validate these interactions .

Q. What computational strategies predict metabolic stability and potential toxic metabolites?

In silico tools (e.g., SwissADME, MetaSite) model Phase I/II metabolism. For instance, demethylation of the methoxy group generates a reactive catechol intermediate, flagged as a hepatotoxicity risk. CYP450 inhibition assays (e.g., CYP3A4 IC50) and reactive metabolite trapping (with glutathione) validate predictions .

Q. How can contradictory data on its α1-adrenergic vs. 5-HT2C receptor activity be reconciled?

Cross-reactivity arises from conserved transmembrane domains in aminergic receptors. Schild regression analysis quantifies selectivity ratios, while biased signaling assays (e.g., β-arrestin recruitment vs. Gq activation) clarify functional profiles. Structural analogs with bulkier N-substituents (e.g., cyclopropyl) reduce α1 off-target effects .

Q. What analytical methods ensure batch-to-batch consistency in physicochemical properties?

HPLC-DAD monitors impurities (e.g., residual precursors), while DSC/TGA assesses thermal stability (decomposition >200°C). Chiral HPLC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric excess >99% .

Q. How are purification challenges (e.g., viscous oils, low crystallinity) addressed during scale-up?

Flash chromatography with gradient elution (hexane/EtOAc → CH2Cl2/MeOH) resolves viscous mixtures. For low-crystallinity batches, salt formation (e.g., HCl or oxalate salts) improves solid-state stability. Lyophilization or spray drying generates amorphous powders for in vivo studies .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations (via solvent evaporation) enhance aqueous solubility. LogP adjustments (e.g., introducing polar groups on the phenethyl moiety) balance lipophilicity and bioavailability .

Q. How does the compound’s SAR compare to analogs like N-cyclopropylmethyl-N-phenethylamines?

Cyclopropyl groups increase metabolic stability but reduce CNS penetration due to higher topological polar surface area (TPSA). Free-Wilson analysis quantifies substituent contributions: methoxyphenoxy improves 5-HT2C binding (ΔpKi = +1.2), while phenethylamine scaffolds enhance α1 affinity .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR/HRMS with synthetic intermediates to trace impurities (e.g., unreacted phenethylamine detected at δ 1.2 ppm in 1H NMR) .
  • Contradiction Resolution : Use BLI (Biolayer Interferometry) to re-evaluate binding kinetics if radioligand assays conflict with functional data .
  • Advanced Modeling : Combine MD simulations (GROMACS) and QSAR to predict off-target effects and optimize selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine
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N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine

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